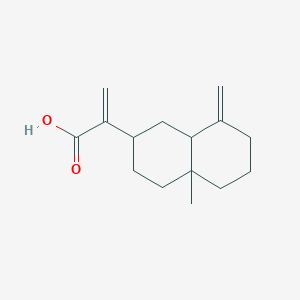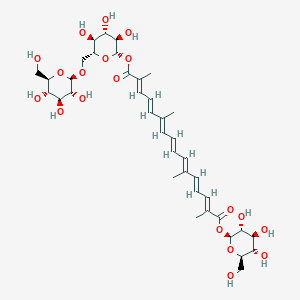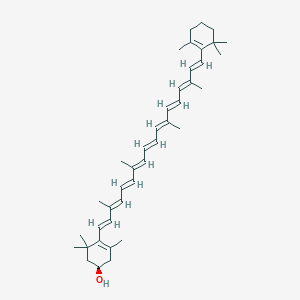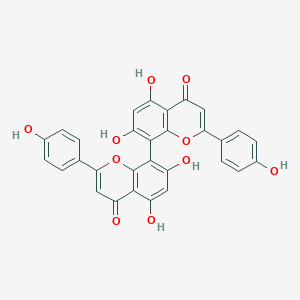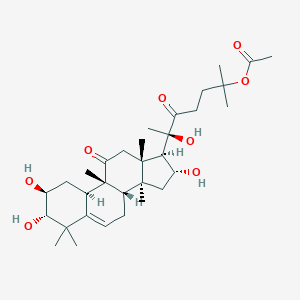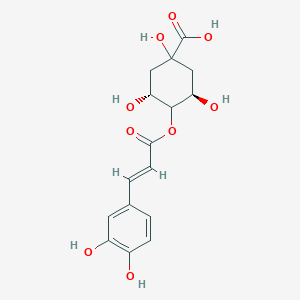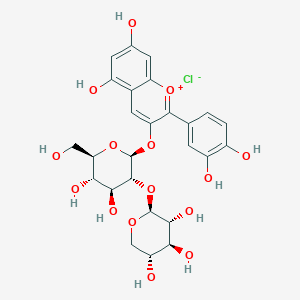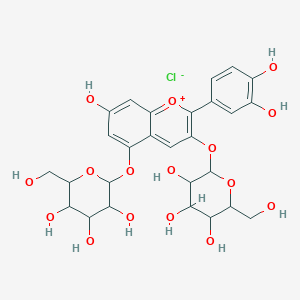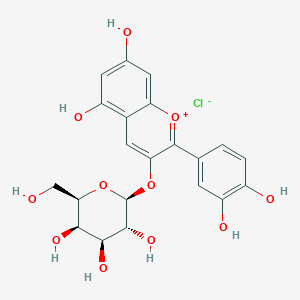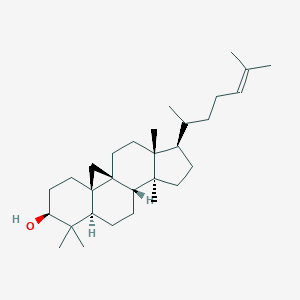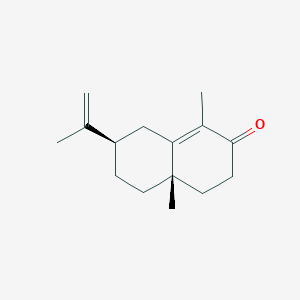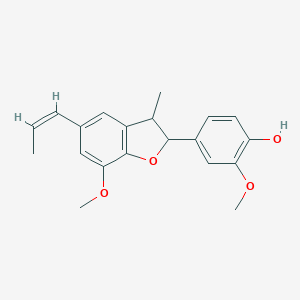
Dehydrodiisoeugenol
Descripción general
Descripción
Dehydrodiisoeugenol (DHIE) is a neolignan found in more than 17 plant species, including herbs, fruit, and root . It was first isolated from Myristica fragrans bark in 1973 .
Synthesis Analysis
DHIE has been obtained using various methodologies, including classical chemistry synthesis using metal catalysts and biocatalytic synthesis . Biocatalysis is an excellent option to obtain DHIE as it does not use metal catalysts and operates under mild and environmentally friendly reaction conditions . The yield of DHIE by biocatalysis employed different sources for enzymes as catalysts and produced a yield range of 20 to 98% .Molecular Structure Analysis
The molecular formula of DHIE is C20H22O4 . It was determined before it was isolated from a natural source .Chemical Reactions Analysis
Various extraction methods have been used globally for the extraction of eugenol and other nutraceutics from plants . The most extensively employed approaches include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction .Physical And Chemical Properties Analysis
The molecular weight of DHIE is 326.4 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Scientific Field
Immunology and pharmacology.
Summary
DHIE exhibits anti-inflammatory effects by modulating immune responses. It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation in both in vitro and animal models.
Experimental Procedures
Researchers typically use cell culture systems (e.g., macrophages) or animal models (e.g., mice) to study DHIE’s anti-inflammatory properties. They administer DHIE orally or via injection and measure cytokine levels, tissue damage, and inflammatory markers.
Results
Studies show that DHIE reduces inflammation by suppressing NF-κB signaling and inhibiting COX-2 and iNOS expression. Quantitative data demonstrate decreased cytokine production and tissue damage .
Antioxidant Activity
Scientific Field
Biochemistry and pharmacology.
Summary
DHIE acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It enhances cellular defense mechanisms and prevents oxidative damage.
Experimental Procedures
Researchers assess DHIE’s antioxidant activity using in vitro assays (e.g., DPPH radical scavenging) and animal models. They measure antioxidant enzyme levels (e.g., superoxide dismutase) and lipid peroxidation.
Results
DHIE shows significant antioxidant capacity, reducing oxidative damage and improving cellular health .
Anticancer Potential
Scientific Field
Oncology and molecular biology.
Summary
DHIE exhibits anticancer effects by inhibiting tumor cell growth, inducing apoptosis, and suppressing angiogenesis. It targets multiple pathways involved in cancer progression.
Experimental Procedures
In vitro studies use cancer cell lines (e.g., breast, colon, or lung cancer) treated with DHIE. Researchers assess cell viability, apoptosis, and protein expression. Animal models (xenografts) evaluate DHIE’s impact on tumor growth.
Results
DHIE inhibits cancer cell proliferation, induces apoptosis, and reduces tumor size. Quantitative data reveal dose-dependent effects .
Antimicrobial Properties
Scientific Field
Microbiology and infectious diseases.
Summary
DHIE displays antimicrobial activity against bacteria, fungi, and parasites. It disrupts cell membranes and inhibits microbial growth.
Experimental Procedures
Researchers use microbial cultures (bacteria, yeast, or protozoa) treated with DHIE. They assess growth inhibition, MIC (minimum inhibitory concentration), and cytotoxicity.
Results
DHIE effectively inhibits microbial growth, making it a potential natural antimicrobial agent .
Neuroprotective Effects
Scientific Field
Neuroscience and pharmacology.
Summary
DHIE protects neurons from oxidative stress, inflammation, and neurodegeneration. It enhances neuronal survival and synaptic plasticity.
Experimental Procedures
In vitro neuronal cultures (e.g., hippocampal neurons) are exposed to DHIE. Researchers measure cell viability, oxidative stress markers, and neurotrophic factors.
Results
DHIE promotes neuronal survival, reduces oxidative damage, and enhances synaptic plasticity. Quantitative data support its neuroprotective effects .
Cardiovascular Health
Scientific Field
Cardiology and vascular biology.
Summary
DHIE may improve cardiovascular health by reducing oxidative stress, inflammation, and endothelial dysfunction. It supports vascular integrity.
Results
DHIE improves endothelial function, reduces oxidative stress, and maintains vascular health .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrodiisoeugenol | |
CAS RN |
2680-81-1 | |
| Record name | Dehydrodiisoeugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



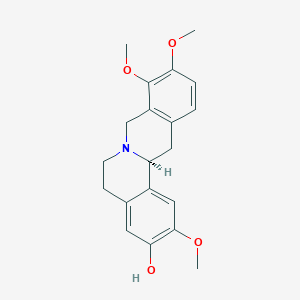
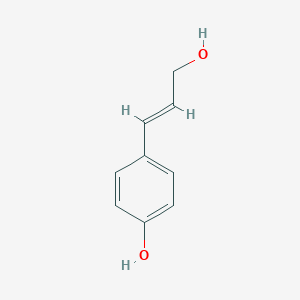
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)
